molecular formula C15H16F3N7O2 B10952093 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10952093
M. Wt: 383.33 g/mol
InChI Key: AYNYFAPIGCSTCG-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings and an oxadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole intermediates, followed by the formation of the oxadiazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
  • **N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The presence of the trifluoromethyl group in N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which may enhance its bioactivity and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C15H16F3N7O2

Molecular Weight

383.33 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H16F3N7O2/c1-8-4-11(15(16,17)18)22-25(8)7-12-21-14(27-23-12)13(26)19-5-10-6-20-24(3)9(10)2/h4,6H,5,7H2,1-3H3,(H,19,26)

InChI Key

AYNYFAPIGCSTCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCC3=C(N(N=C3)C)C)C(F)(F)F

Origin of Product

United States

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